



# Methodology for Evaluating the Anti-Tumor Activity of GB1908

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Compound of Interest					
Compound Name:	GB1908				
Cat. No.:	B15610778	Get Quote			

## **Application Notes for Researchers**

#### Introduction:

**GB1908** is a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain.[1][2] Galectin-1 is a  $\beta$ -galactoside-binding lectin implicated in various pro-tumorigenic processes, including immune suppression, making it a compelling therapeutic target in oncology.[1][2][3] **GB1908** has demonstrated anti-tumor activity by attenuating Gal-1-induced T-cell apoptosis and reducing the production of immunosuppressive cytokines.[1][2][3] Preclinical studies have shown its efficacy in slowing tumor growth in syngeneic mouse models of breast carcinoma, metastatic skin cutaneous melanoma, and lung cancer.[1][2][3][4] These notes provide a comprehensive overview of the methodologies to evaluate the anti-tumor efficacy of **GB1908**.

#### Mechanism of Action:

**GB1908** selectively binds to Galectin-1, inhibiting its function. A primary mechanism of its antitumor activity is the prevention of Gal-1-mediated T-cell apoptosis, a key immune escape mechanism for cancer cells.[1][2][3] By blocking Gal-1, **GB1908** helps to restore the anti-tumor immune response. Additionally, **GB1908** has been shown to reduce the expression of immunosuppressive cytokines such as IL-17, IL-10, IL-6, and TNFα in a stromal non-small cell lung cancer (NSCLC) tumor microenvironment model.[1]



## **Data Presentation**

Table 1: In Vitro Efficacy of GB1908

Assay	Cell Line	Parameter	Value	Reference
Galectin-1 Binding Affinity	Human	Kd	0.057 μΜ	[4][5]
Galectin-3 Binding Affinity	Human	Kd	6.0 μΜ	[4][5]
Galectin-1 Binding Affinity	Human	Ki	57 nM	[6]
Galectin-1 Binding Affinity	Mouse	Ki	72 nM	[6]
Galectin-1 Induced Apoptosis Inhibition	Jurkat	IC50	850 nM	[4][5][6]

Table 2: In Vivo Efficacy of GB1908

Cancer Model	Animal Model	Dosing Regimen	Outcome	Reference
Lung Cancer (LL/2)	Syngeneic Mouse	30 mg/kg, b.i.d., p.o.	Reduced primary tumor growth	[4][5][6]
Breast Carcinoma	Syngeneic Mouse	Not Specified	Slowed tumor growth	[1][2][3]
Metastatic Skin Cutaneous Melanoma	Syngeneic Mouse	Not Specified	Slowed tumor growth	[1][2][3]

# **Experimental Protocols**



## **In Vitro Assays**

- 1. Galectin-1 Binding Affinity Assay
- Objective: To determine the binding affinity (Kd or Ki) of GB1908 to Galectin-1.
- Method: A fluorescence anisotropy assay can be utilized.
- Protocol:
  - A fluorescently labeled probe with known affinity for Galectin-1 is used.
  - A fixed concentration of the fluorescent probe and Galectin-1 are incubated with varying concentrations of GB1908.
  - The change in fluorescence anisotropy is measured, which corresponds to the displacement of the probe by GB1908.
  - The Kd or Ki value is calculated by fitting the data to a competitive binding model.
- 2. Jurkat T-cell Apoptosis Assay
- Objective: To evaluate the ability of GB1908 to inhibit Galectin-1-induced apoptosis of Tcells.
- Cell Line: Jurkat cells (a human T-lymphocyte cell line).
- Protocol:
  - Culture Jurkat T-cells in appropriate media.
  - Induce apoptosis by treating the cells with recombinant Galectin-1.
  - In parallel, treat cells with Galectin-1 and varying concentrations of GB1908.
  - After a 16-hour incubation, assess apoptosis using methods such as Annexin V/Propidium lodide staining followed by flow cytometry.



- The IC50 value is determined by plotting the percentage of apoptotic cells against the concentration of GB1908.
- 3. Stromal NSCLC Tumor Microenvironment (TME) Model
- Objective: To assess the effect of GB1908 on cytokine production in a simulated tumor microenvironment.
- Method: A co-culture system involving cancer cells, fibroblasts, and immune cells.
- Protocol:
  - Establish a co-culture of human peripheral blood mononuclear cells (PBMCs), human primary dermal fibroblasts, and an NSCLC cell line (e.g., H1299).
  - Stimulate the co-culture with T-cell receptor ligands to mimic an active immune environment.
  - Treat the co-culture with GB1908 at various concentrations.
  - After 48 hours, collect the supernatant and analyze the levels of immunosuppressive cytokines (e.g., IL-10, IL-6, IL-17, TNFα) using ELISA or a multiplex cytokine assay.

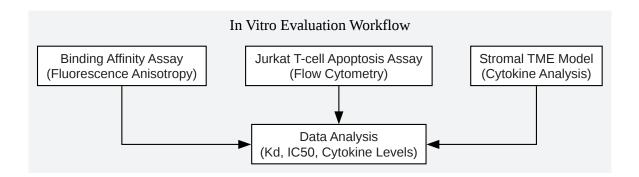
## **In Vivo Assays**

- 1. Syngeneic Mouse Model of Lung Cancer
- Objective: To evaluate the in vivo anti-tumor efficacy of **GB1908**.
- Animal Model: C57BL/6 mice.
- Cell Line: Lewis Lung Carcinoma (LL/2).
- Protocol:
  - Inject LL/2 cells subcutaneously or orthotopically into the flank of C57BL/6 mice.
  - Allow tumors to establish and reach a palpable size.



- Randomize mice into vehicle control and treatment groups.
- Administer GB1908 orally at a dose of 30 mg/kg twice daily.
- Monitor tumor growth by caliper measurements at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

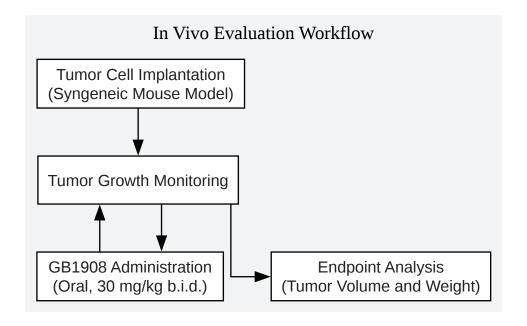
## **Mandatory Visualizations**



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Caption: Workflow for in vitro evaluation of **GB1908**.

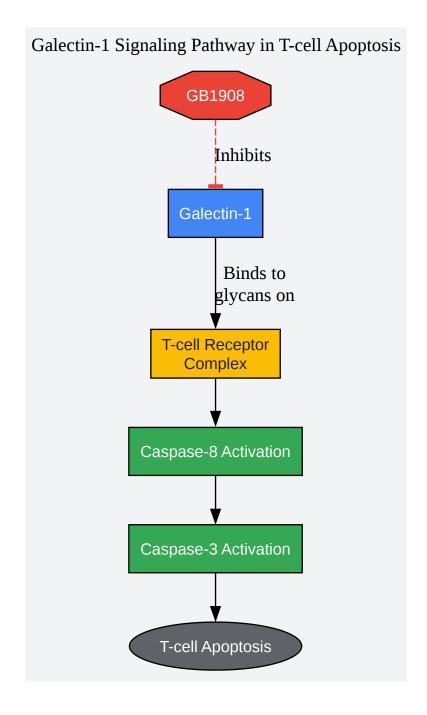




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Caption: Workflow for in vivo evaluation of GB1908.





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